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Compound of Interest

Compound Name: 2-Methoxybenzophenone

Cat. No.: B1295077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxybenzophenone, a key intermediate in various chemical syntheses. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics, offering valuable data for identification, characterization, and

quality control.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and IR

spectra of 2-Methoxybenzophenone.

Table 1: ¹H NMR Spectroscopic Data of 2-
Methoxybenzophenone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.81 d 7.6 2H Aromatic Protons

7.55 t 7.4 1H Aromatic Proton

7.49-7.34 m - 4H Aromatic Protons

7.04 t 7.4 1H Aromatic Proton

6.99 d 8.4 1H Aromatic Proton

3.72 s - 3H
Methoxy Protons

(-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 2-
Methoxybenzophenone[1]
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Chemical Shift (δ) ppm Assignment

196.5 Carbonyl Carbon (C=O)

157.4 Aromatic Carbon (C-O)

137.8 Aromatic Carbon

133.0 Aromatic Carbon

131.9 Aromatic Carbon

129.8 Aromatic Carbon

129.6 Aromatic Carbon

128.9 Aromatic Carbon

128.2 Aromatic Carbon

120.5 Aromatic Carbon

111.5 Aromatic Carbon

55.6 Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of 2-
Methoxybenzophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2940, 2840 Medium
Aliphatic C-H Stretch

(Methoxy)

~1660 Strong Carbonyl (C=O) Stretch

~1595, 1480, 1450 Strong to Medium Aromatic C=C Bending

~1240 Strong Aryl-O Stretch (Asymmetric)

~1020 Medium Aryl-O Stretch (Symmetric)

~750 Strong
Aromatic C-H Bending (ortho-

disubstituted)

Sample Phase: Gas

UV-Vis Spectroscopic Data
Experimental UV-Vis absorption data for 2-Methoxybenzophenone is not readily available in

the public domain. Based on the structure, which contains a benzoyl chromophore and a

methoxy-substituted benzene ring, significant absorption is expected in the UV region.

Typically, benzophenone exhibits a strong π→π* transition around 250 nm and a weaker,

symmetry-forbidden n→π* transition around 340 nm. The methoxy substituent may cause a

slight bathochromic (red) shift of these bands.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Methoxybenzophenone.

Methodology:
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Methoxybenzophenone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration

Spectral Width: 0 to 220 ppm

Data Processing:
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Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-Methoxybenzophenone to identify its

functional groups.

Methodology (Gas Phase):

Sample Preparation:

Place a small amount of 2-Methoxybenzophenone into a gas cell with appropriate

windows (e.g., KBr).

Gently heat the cell to vaporize the sample, ensuring the temperature remains below the

decomposition point.

Instrument Parameters (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty gas cell should be recorded and

subtracted from the sample spectrum.

Data Processing:
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The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

The spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of 2-Methoxybenzophenone to study its

electronic transitions.

Methodology:

Sample Preparation:

Prepare a stock solution of 2-Methoxybenzophenone of a known concentration (e.g., 1

mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the

absorbance values fall within the linear range of the instrument (typically below 1.5).

Instrument Parameters:

Spectrometer: Dual-beam UV-Vis Spectrophotometer

Wavelength Range: 200 - 400 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Blank: Use the pure solvent (e.g., ethanol) as a blank to zero the instrument.

Data Acquisition and Processing:

Record the absorbance spectrum of the sample solution against the solvent blank.
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Identify the wavelength(s) of maximum absorbance (λmax).

The data is typically plotted as absorbance versus wavelength (nm).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxybenzophenone.

General Spectroscopic Analysis Workflow
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295077#spectroscopic-data-of-2-
methoxybenzophenone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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